

Application Note: Determination of Propetamphos Exposure through Urinalysis

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Compound of Interest

Compound Name: Propetamphos

Cat. No.: B1679636

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Abstract

This application note provides a detailed protocol for the quantitative determination of **propetamphos** exposure in human subjects by analyzing its major urinary metabolite, methylethylphosphoramidothioate (MEPT).^{[1][2]} **Propetamphos** is an organophosphate insecticide used in public health and veterinary applications.^[1] Biomonitoring of urinary metabolites is a non-invasive and effective method for assessing occupational and environmental exposure to such pesticides.^{[2][3]} The described methodology utilizes liquid-liquid extraction (LLE), derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a sensitive and reliable technique for this application.

Principle

Human exposure to **propetamphos** results in its metabolism and excretion in urine. The primary biomarker for **propetamphos** exposure is methylethylphosphoramidothioate (MEPT), which is formed by the hydrolytic cleavage of the enol-vinyl-phosphate bond of the parent compound. This method involves the extraction of MEPT from a urine sample, followed by a derivatization step using pentafluorobenzyl bromide (PFBBR) to enhance its volatility and thermal stability for GC-MS analysis. An internal standard (IS), such as dibutyl phosphate (DBP), is used for accurate quantification. The derivatized analyte is then separated and detected using GC-MS, providing high selectivity and sensitivity.

Apparatus and Reagents

- Apparatus:
 - Gas Chromatograph with Mass Spectrometer (GC-MS)
 - Screw-cap test tubes
 - Centrifuge
 - Nitrogen evaporator
 - Vortex mixer
 - Pipettes and general laboratory glassware
 - Analytical balance
- Reagents:
 - MEPT standard
 - Dibutyl phosphate (DBP) internal standard
 - Pentafluorobenzyl bromide (PFBBBr)
 - Sodium chloride (NaCl)
 - Hydrochloric acid (HCl), 6 mol/L
 - Sodium disulfite
 - Diethyl ether
 - Acetonitrile
 - Potassium carbonate (K_2CO_3)
 - Anhydrous sodium sulfate
 - Toluene

- Methanol
- Ultra-pure water

Experimental Protocol

Standard and Sample Preparation

- **Standard Stock Solutions:** Prepare a 1,000 mg/L stock solution of MEPT in methanol. Similarly, prepare a 100 mg/L stock solution of the internal standard (DBP). Store these solutions at -80°C for up to one month.
- **Working Standards:** Prepare working standard solutions at concentrations of 10, 100, 500, and 1,000 µg/L by spiking pooled blank urine with the MEPT stock solution.
- **Urine Sample Collection and Storage:** Collect urine samples and store them at -80°C until analysis. Before the procedure, thaw the samples at room temperature.

Sample Extraction and Derivatization

- **Initial Preparation:** In a screw-cap test tube, combine 2 mL of the urine sample (or working standard), 20 µL of the 100 mg/L internal standard (DBP), 2.5 g of sodium chloride, 1 mL of 6 mol/L hydrochloric acid, and 50 mg of sodium disulfite.
- **Liquid-Liquid Extraction (LLE):** Add 3 mL of a diethyl ether:acetonitrile mixture (1:1, v/v). Vigorously shake the mixture and then centrifuge to separate the phases.
- **Drying and Collection:** Collect the upper organic phase and pass it through a column containing 1 g of anhydrous sodium sulfate to remove any residual water. Collect the dried extract in a clean test tube containing 15 mg of potassium carbonate.
- **Derivatization:** To the extract, add 1 mL of acetonitrile and 10 µL of PFBBBr. Seal the tube and heat at 80°C for 30 minutes.
- **Final Preparation:** After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of toluene for GC-MS analysis.

GC-MS Analysis

- Injection: Inject 1-2 μ L of the final toluene solution into the GC-MS system.
- Chromatographic Conditions (Typical):
 - Column: DB-5MS or equivalent capillary column.
 - Carrier Gas: Helium.
 - Injector Temperature: 250-280°C.
 - Oven Program: Start at 80°C, hold for 1-2 minutes, then ramp up to 280-300°C.
 - Detector: Mass Spectrometer.
- Mass Spectrometry Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for derivatized MEPT and the internal standard.

Data Presentation

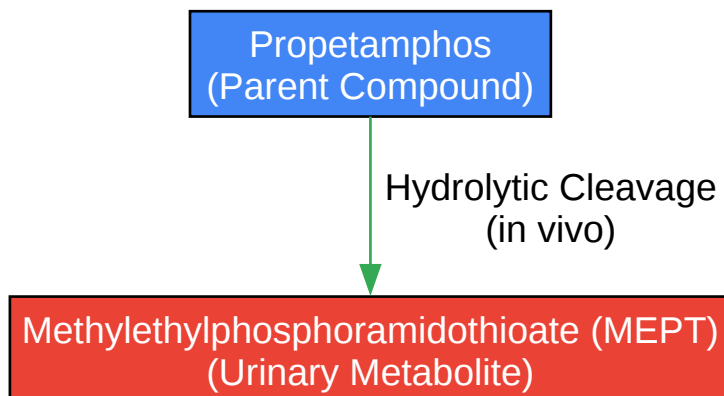
The following table summarizes the performance characteristics of the described method for the analysis of MEPT in urine.

Parameter	Value	Reference
Limit of Detection (LOD)	10 µg/L	
Linear Range	10 - 1,000 µg/L	
Coefficient of Determination (r ²)	≥0.98	
Within-Run Precision (%RSD)	17.5% - 19.4%	
Between-Run Precision (%RSD)	10.4% - 18.1%	
Within-Run Accuracy (%)	98.7% - 112.6%	
Between-Run Accuracy (%)	84.5% - 89.5%	
Recovery Rate (at 10 µg/L)	106.4%	
Recovery Rate (at 100 µg/L)	85.5%	

Mandatory Visualization

The diagrams below illustrate the metabolic pathway of **propetamphos** and the experimental workflow for its determination in urine.

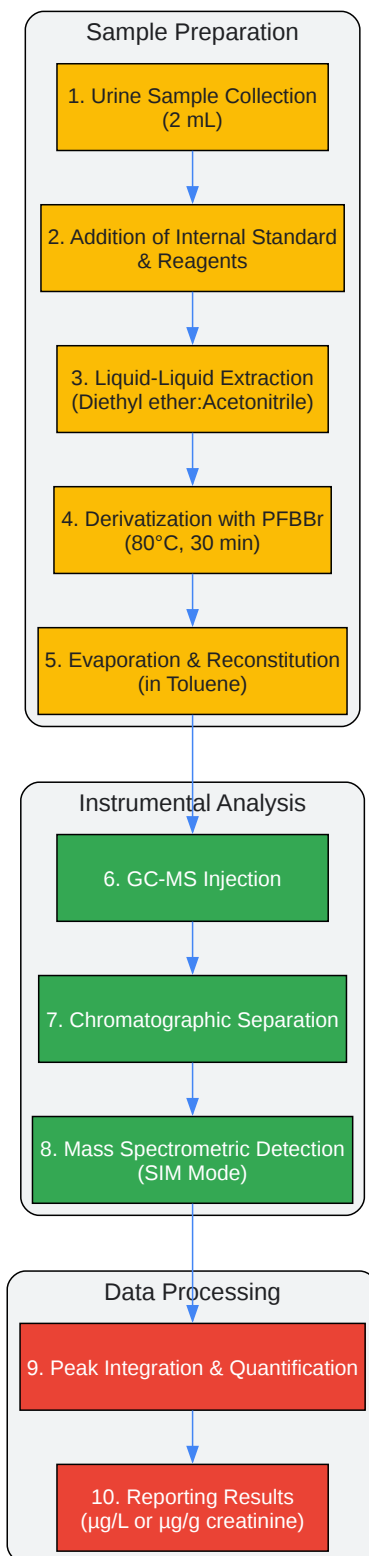
Metabolic Conversion of Propetamphos



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Caption: Metabolic pathway of **Propetamphos** to MEPT.

Workflow for Propetamphos Metabolite Analysis in Urine

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Caption: Experimental workflow for MEPT analysis.

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References

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